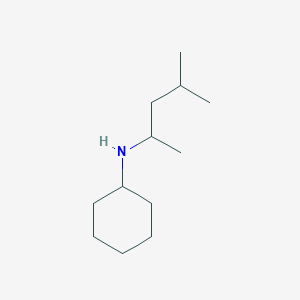
N-(4-methylpentan-2-yl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpentan-2-yl)cyclohexanamine is an organic compound with the molecular formula C12H25N It is a cyclohexylamine derivative, characterized by the presence of a cyclohexane ring attached to an amine group, which is further substituted with a 4-methylpentan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-methylpentan-2-yl)cyclohexanamine can be synthesized through the condensation of cyclohexylamine with acetylacetonate under azeotropic distillation conditions . This method involves the removal of water to drive the reaction to completion, resulting in the formation of the desired amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions similar to the laboratory synthesis. The use of continuous distillation and advanced purification techniques ensures the efficient production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylpentan-2-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexylamine derivatives.
Applications De Recherche Scientifique
N-(4-methylpentan-2-yl)cyclohexanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-methylpentan-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring, lacking the 4-methylpentan-2-yl substitution.
N-methylcyclohexylamine: Similar structure but with a methyl group instead of the 4-methylpentan-2-yl group.
N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine: A derivative with a methoxy group, showing different chemical properties.
Uniqueness
N-(4-methylpentan-2-yl)cyclohexanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C12H25N |
|---|---|
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
N-(4-methylpentan-2-yl)cyclohexanamine |
InChI |
InChI=1S/C12H25N/c1-10(2)9-11(3)13-12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3 |
Clé InChI |
DNTHOGMDVJGOEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















